9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine
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Overview
Description
9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to adenine, a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine involves several key steps:
Starting Material: The synthesis begins with the sodium salt of adenine.
Intermediate Formation: Diethyl 2-hydroxyethoxymethanephosphonate is converted into diethyl 2-halogenoethoxymethanephosphonates by reacting with triphenylphosphine and tetrachloromethane or tetrabromomethane.
Final Conversion: This intermediate is then treated with bromotrimethylsilane to yield 9-(2-phosphonylmethoxyethyl)adenine.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and optimized reaction conditions.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to nucleic acid synthesis, signal transduction, and metabolic regulation.
Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: A related compound with similar structural features but different functional groups.
9-(2-Hydroxyethyl)adenine: Another analog with a hydroxyl group instead of the diphosphorylphosphonylmethoxyethyl group.
2-(Diphosphorylphosphonylmethoxyethyl)adenine: A compound with a similar diphosphorylphosphonylmethoxyethyl group but different positioning on the adenine ring.
Uniqueness
9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine is unique due to its specific diphosphorylphosphonylmethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
130029-10-6 |
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Molecular Formula |
C8H15N6O10P3 |
Molecular Weight |
448.16 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C8H15N6O10P3/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-22-4-25(15,16)23-27(20,21)24-26(17,18)19/h3H,1-2,4H2,(H,15,16)(H,20,21)(H2,17,18,19)(H4,9,10,12,13) |
InChI Key |
AQPROKLUUOKVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)N |
Origin of Product |
United States |
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